Human Adenosine A3 Receptor Affinity of 5'-Cl-5'-d-DMA versus Its A1 Affinity and Compared to Unmodified Adenosine
5'-Cl-5'-d-DMA (recorded as CHEMBL4581007) exhibits an inhibitory constant (Ki) of 40 nM at the human adenosine A3 receptor (hA3AR) expressed in HeLa-A3 cells, measured by displacement of [³H]NECA [1]. In contrast, the same compound shows a Ki of 398 nM at the human A1 receptor (hA1AR) expressed in CHO-A1 cells, measured by displacement of [³H]DPCPX, indicating an approximately 10-fold binding preference for A3 over A1 [1]. For comparison, the endogenous agonist adenosine has reported Ki values of ~100 nM at hA3 and ~30–70 nM at hA1 (class-level baseline, not measured in the same assay system) [2].
| Evidence Dimension | Adenosine receptor subtype binding affinity (Ki) |
|---|---|
| Target Compound Data | hA3 Ki = 40 nM; hA1 Ki = 398 nM |
| Comparator Or Baseline | Adenosine (endogenous): hA3 Ki ~100 nM; hA1 Ki ~30–70 nM (literature baseline, not matched assay) |
| Quantified Difference | 5'-Cl-5'-d-DMA shows ~2.5-fold higher affinity than adenosine at hA3 (40 nM vs ~100 nM) but ~6–13-fold lower affinity at hA1 (398 nM vs ~30–70 nM) |
| Conditions | HeLa-A3 cell radioligand binding ([³H]NECA, 180 min incubation); CHO-A1 cell radioligand binding ([³H]DPCPX, 60 min incubation) |
Why This Matters
The distinct A3-over-A1 affinity bias distinguishes 5'-Cl-5'-d-DMA from adenosine and positions it as a more suitable starting scaffold for developing A3-selective pharmacological tools.
- [1] BindingDB. (2021). Affinity Data for CHEMBL4581007 (BDBM50521839) at Human Adenosine Receptors A1 and A3. Universidade Do Minho / ChEMBL. View Source
- [2] Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Klotz, K.-N., & Linden, J. (2001). International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacological Reviews, 53(4), 527–552. View Source
